copper;phosphono dihydrogen phosphate

Description

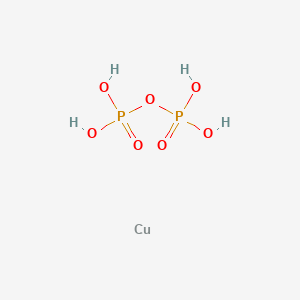

Copper phosphono dihydrogen phosphate is a coordination compound comprising copper(II) ions (Cu²⁺) complexed with phosphono (PO₃H₂) and dihydrogen phosphate (H₂PO₄⁻) groups. Copper(II) ions exhibit a strong affinity for phosphate groups, forming octahedral or square-planar coordination geometries depending on the ligand environment .

Key properties include:

- Thermal Stability: Decomposition temperatures exceeding 300°C, typical of metal-phosphate frameworks.

- Solubility: Generally insoluble in water due to strong ionic and coordination bonds.

- Applications: Explored in catalytic processes (e.g., oxidation reactions) and as functional materials in optoelectronics .

Properties

IUPAC Name |

copper;phosphono dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUTWTNPBFAGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O.[Cu] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH4O7P2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15191-80-7 | |

| Details | Compound: Diphosphoric acid, copper(2+) salt (1:2) | |

| Record name | Diphosphoric acid, copper(2+) salt (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15191-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

241.52 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19372-21-5, 10102-90-6 | |

| Record name | Diphosphoric acid, copper(2+) salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19372-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper pyrophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “copper;phosphono dihydrogen phosphate” involves several steps, starting with the selection of appropriate raw materials. The synthetic route typically includes a series of chemical reactions such as alkylation, reduction, and cyclization. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production. The final product is purified using techniques such as crystallization, distillation, or chromatography to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

“copper;phosphono dihydrogen phosphate” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

Copper phosphono dihydrogen phosphate has the chemical formula CuH₄O₈P₂, characterized by its unique structure that allows it to participate in various chemical reactions. Its properties include:

- Molecular Weight : Approximately 246.5 g/mol

- Solubility : Soluble in water, making it suitable for various aqueous applications.

- Thermal Stability : Exhibits good thermal stability, which is essential for high-temperature applications.

Catalytic Applications

Copper phosphono dihydrogen phosphate has been investigated as a catalyst in several chemical processes:

- Degradation of Antibiotics : Recent studies have highlighted its effectiveness as a heterogeneous catalyst for the degradation of ciprofloxacin (CIP) in the presence of hydrogen peroxide (H₂O₂). The catalyst demonstrated a degradation rate significantly higher than that of traditional catalysts, such as copper oxide (CuO), particularly when exposed to visible light. The reaction kinetics followed pseudo-first-order kinetics, indicating efficient catalytic action .

- Oxidation Reactions : The compound has shown promise in various oxidation reactions, including the selective oxidation of alcohols and methane oxidation. Its ability to facilitate these reactions while maintaining stability under operational conditions makes it a valuable candidate for green chemistry applications .

Environmental Remediation

The potential of copper phosphono dihydrogen phosphate extends to environmental applications:

- Pollutant Degradation : Its role in photocatalytic degradation processes allows it to be utilized for breaking down organic pollutants in wastewater. The compound's reactivity with reactive oxygen species (ROS) contributes to its effectiveness in removing contaminants like antibiotics from water sources .

- Fenton-like Processes : In Fenton-like reactions, where iron or copper-based catalysts are used to generate hydroxyl radicals, copper phosphono dihydrogen phosphate has been shown to enhance degradation rates of various pollutants, showcasing its utility in advanced oxidation processes (AOPs) .

Material Science Applications

In material science, copper phosphono dihydrogen phosphate is utilized for its unique properties:

- Thermal Insulation Materials : Research indicates that copper phosphate materials can be used in thermal insulation applications due to their low thermal conductivity and good thermal stability . This makes them suitable for use in building materials where energy efficiency is a priority.

- Semiconductor Applications : The compound exhibits semiconductor properties, making it relevant in high-frequency and high-power electronic applications. Its use in laser and photo-diode technologies highlights its versatility within the electronics industry .

Case Study 1: Antibiotic Degradation

A study conducted on the degradation of ciprofloxacin using copper phosphono dihydrogen phosphate revealed that the catalyst significantly enhanced the degradation rate when compared to traditional methods. The research involved varying parameters such as catalyst loading and H₂O₂ dosage, which were optimized to achieve maximum degradation efficiency .

Case Study 2: Photocatalytic Activity

In another investigation, the photocatalytic activity of copper phosphono dihydrogen phosphate was assessed against methylene blue dye under visible light irradiation. The results indicated a substantial reduction in dye concentration over time, demonstrating the compound's effectiveness as a photocatalyst for dye degradation .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Catalysis | Degradation of ciprofloxacin | High degradation rates; effective under visible light |

| Environmental Remediation | Photocatalytic degradation of pollutants | Efficient removal of contaminants from wastewater |

| Material Science | Thermal insulation materials | Low thermal conductivity; energy-efficient |

| Electronics | Semiconductor applications | Suitable for high-frequency devices |

Mechanism of Action

The mechanism of action of “copper;phosphono dihydrogen phosphate” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Biological Activity

Copper phosphono dihydrogen phosphate, often represented as CuH4O8P2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural properties, and biological effects, particularly in antimicrobial applications.

Synthesis and Structural Properties

Copper phosphono dihydrogen phosphate can be synthesized through various methods, including hydrothermal and sol-gel processes. The resulting compound exhibits unique structural characteristics that contribute to its biological activity. The crystal structure typically involves copper ions coordinated to phosphonate groups, which can influence the compound's reactivity and interaction with biological systems.

Table 1: Summary of Synthesis Methods

Antimicrobial Properties

Copper compounds are well-known for their antimicrobial properties. Studies have shown that copper phosphono dihydrogen phosphate exhibits significant antibacterial activity against various pathogens, including antibiotic-resistant strains. The mechanism of action is primarily attributed to the release of copper ions, which disrupt bacterial cell membranes and generate reactive oxygen species (ROS), leading to cell death.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of copper phosphono dihydrogen phosphate against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

Table 2: Antibacterial Activity Data

The results indicated that copper phosphono dihydrogen phosphate was more effective than many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

The biological activity of copper phosphono dihydrogen phosphate can be attributed to several mechanisms:

- Copper Ion Release : The dissociation of copper ions from the compound plays a crucial role in its antimicrobial action.

- Reactive Oxygen Species Generation : Copper ions facilitate the formation of ROS, which can damage cellular components such as DNA and proteins.

- Membrane Disruption : Interaction with bacterial membranes leads to increased permeability and eventual cell lysis.

Research Findings

Recent studies have further elucidated the biological mechanisms underlying the activity of copper phosphono dihydrogen phosphate:

- In Vitro Studies : Research demonstrated that the compound exhibited cytotoxicity towards cancer cell lines, indicating potential applications in oncology .

- Nanostructured Systems : Incorporating copper phosphono dihydrogen phosphate into lipid-based nanocarriers has been shown to enhance its bioavailability and therapeutic efficacy against Mycobacterium tuberculosis .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Analysis of Dihydrogen Phosphate Compounds

| Compound | Cation | Solubility (g/100 mL, 20°C) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| Copper Phosphono Dihydrogen Phosphate | Cu²⁺ | Insoluble | >300 | Catalysis, Optics |

| Potassium Dihydrogen Phosphate | K⁺ | 22.6 | 252.6 | Nonlinear Optics |

| Ammonium Dihydrogen Phosphate | NH₄⁺ | 37.4 | 190 (decomposes) | Fertilizers |

| Lithium Dihydrogen Phosphate | Li⁺ | 126 | 200 (decomposes) | Batteries, Ceramics |

| Calcium Dihydrogen Phosphate | Ca²⁺ | 1.8 | Decomposes | Animal Feed Supplements |

Q & A

Basic Research Questions

Q. What are the established synthesis methods for copper-phosphono dihydrogen phosphate complexes, and how can reaction conditions be optimized?

- Copper-phosphono dihydrogen phosphate complexes are typically synthesized via precipitation reactions. A common method involves reacting copper sulfate (CuSO₄) with sodium or ammonium phosphate salts (e.g., NaH₂PO₄ or NH₄H₂PO₄) under controlled pH (5–7). Molar ratios (e.g., 2:1 CuSO₄:phosphate) and temperature (25–60°C) influence crystallinity and purity. Post-synthesis, vacuum filtration and ethanol washing are used to isolate products .

- Key Parameters : pH adjustment with NaOH/HCl, stoichiometric control, and thermal stability analysis via TGA.

Q. How can structural characterization of copper-phosphate complexes be performed using crystallographic techniques?

- Single-crystal X-ray diffraction (XRD) is the gold standard for determining atomic arrangements. SHELX programs (e.g., SHELXL) refine structural models by optimizing bond lengths, angles, and thermal displacement parameters. For polycrystalline samples, powder XRD paired with Rietveld refinement resolves phase purity and lattice parameters. Complementary techniques like FT-IR confirm phosphate ligand coordination (e.g., P–O stretching at 900–1100 cm⁻¹) .

Q. What analytical methods are recommended for quantifying copper and phosphate ions in solution-phase studies?

- Atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) quantify copper ions with detection limits <1 ppb. Phosphate concentrations are measured via colorimetric assays (e.g., molybdenum-blue method at 880 nm). For simultaneous analysis, ion chromatography with conductivity detection separates and quantifies anions (e.g., H₂PO₄⁻) and cations (Cu²⁺) .

Advanced Research Questions

Q. How do thermodynamic studies elucidate phosphate dimerization and its interaction with copper ions?

- Isothermal titration calorimetry (ITC) and ³¹P NMR spectroscopy quantify equilibrium constants (K) and enthalpy changes (ΔH) for H₂PO₄⁻ dimerization (2H₂PO₄⁻ ⇌ H₃PO₄⁻ + HPO₄²⁻) in solvents like acetonitrile. Copper coordination stabilizes phosphate clusters, with stability constants (logβ) calculated via potentiometric titrations. Competitive binding studies using urea/thiourea receptors reveal selectivity trends .

Q. What role does phosphono dihydrogen phosphate play in modifying the mechanical properties of composite materials?

- In magnesium oxysulfate (MOS) cement, potassium dihydrogen phosphate (KH₂PO₄) promotes the formation of the 5·1·7 phase (5Mg(OH)₂·MgSO₄·7H₂O), enhancing compressive strength (up to 12.8 MPa). Phosphate ions delay early hydration, reducing Mg(OH)₂ precipitation and improving crystallinity. XRD and SEM validate phase transitions and microstructure .

Q. How can researchers resolve contradictions in reported catalytic activities of copper-phosphate complexes?

- Discrepancies often arise from synthetic variables (e.g., precursor purity, pH drift during synthesis). Controlled experiments with standardized reagents (e.g., NIST-traceable Cu²⁺ solutions) and in situ monitoring (e.g., pH-stat systems) minimize variability. Surface area normalization (via BET analysis) and electrochemical impedance spectroscopy (EIS) differentiate intrinsic vs. extrinsic catalytic effects .

Q. What experimental designs optimize copper-phosphate electrocatalysts for hydrogen evolution reactions (HER)?

- Zinc-coated platinum electrodes in phosphate buffers (e.g., NaH₂PO₄, pH 7) enhance HER efficiency. Parameters include coating thickness (1.35 μm Zn via electrodeposition at −1.14 V), current density (2.00 mA/cm²), and electrolyte composition. Linear sweep voltammetry (LSV) and Tafel analysis correlate overpotential with phosphate concentration .

Q. How do buffer systems stabilize copper-phosphate interactions in biological or environmental studies?

- Phosphate buffers (e.g., KH₂PO₄/K₂HPO₄ at pH 7) maintain ionic strength and prevent Cu²⁺ hydrolysis. Chelating agents (e.g., EDTA) mitigate unwanted precipitation. For soil studies, alkaline digestion (Na₂CO₃/NaOH) extracts Cu-phosphate complexes, followed by flame AAS quantification .

Methodological Notes

- Critical Data Contradictions : Differences in reported solubility products (Ksp) for Cu₃(PO₄)₂ may stem from ionic strength variations. Standardize measurements using IUPAC-recommended buffers .

- Advanced Tools : Synchrotron-based XAS (X-ray absorption spectroscopy) probes local copper coordination environments in amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.